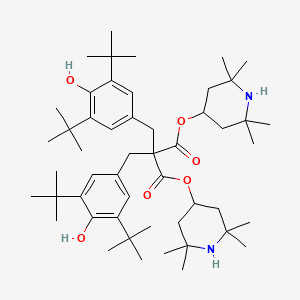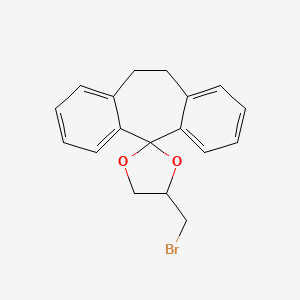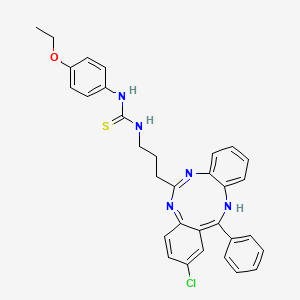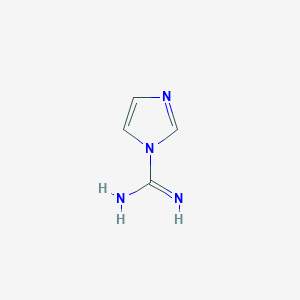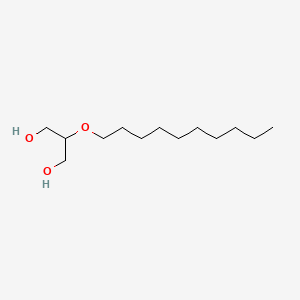
2-Glyceryl capryl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Glyceryl capryl ether typically involves the etherification of glycerol with fatty alcohols. One common method is the direct condensation of glycerol with decanol using homogeneous acid catalysts . The reaction conditions often include elevated temperatures (120-150°C) and pressures (14-18 bar) to facilitate the formation of the ether bond . Industrial production methods may also involve the use of solid acid catalysts to improve the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
2-Glyceryl capryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glyceryl capryl ether derivatives with different functional groups.
Reduction: Reduction reactions can modify the ether linkage, potentially forming different glyceryl ethers.
Substitution: The ether bond can be cleaved using strong acids, leading to the formation of glycerol and the corresponding alcohol.
Common reagents used in these reactions include lithium aluminum hydride (for reduction) and boron trifluoride etherate (for ether cleavage) . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Glyceryl capryl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Glyceryl capryl ether involves its interaction with lipid bilayers in cell membranes. It increases the fluidity of the lipid bilayer, enhancing the permeability of the membrane . This property makes it useful as a penetration enhancer in topical formulations. Additionally, it can interact with keratin filaments in corneocytes, further aiding in its skin conditioning effects .
Comparación Con Compuestos Similares
2-Glyceryl capryl ether can be compared with other alkyl glyceryl ethers, such as:
- Ethylhexylglycerin
- Caprylyl glyceryl ether
- Cetyl glyceryl ether (Chimyl alcohol)
- Batyl alcohol
- Glyceryl allyl ether
- Glyceryl lauryl ether
- Isodecyl glyceryl ether
- Isostearyl glyceryl ether
- Oleyl glyceryl ether
What sets this compound apart is its specific alkyl chain length and degree of unsaturation, which influence its surfactant properties and its effectiveness as a skin conditioning agent .
Propiedades
Número CAS |
17174-65-1 |
|---|---|
Fórmula molecular |
C13H28O3 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2-decoxypropane-1,3-diol |
InChI |
InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3 |
Clave InChI |
PNEISLXOVRTHDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


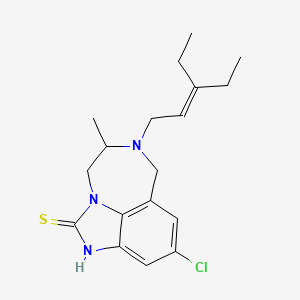
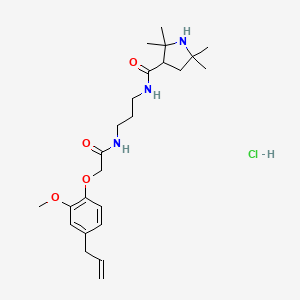
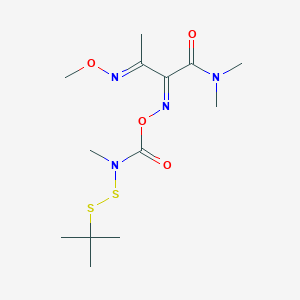
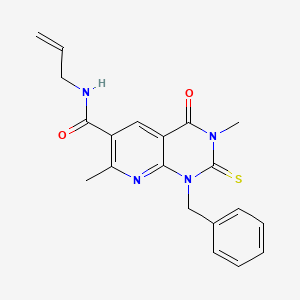
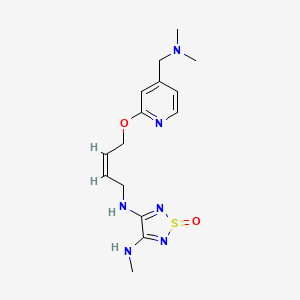
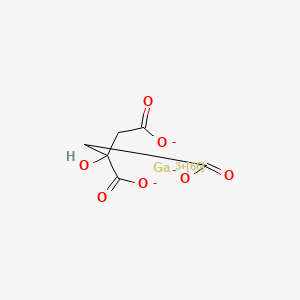
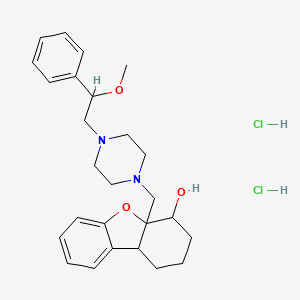
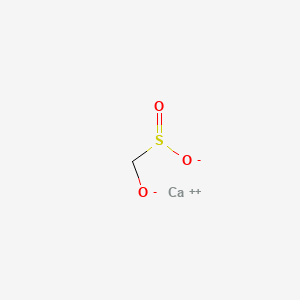
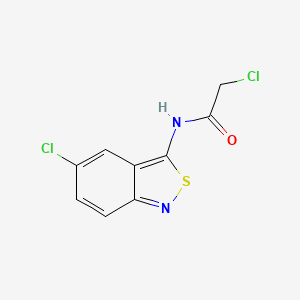
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
